KUS121

Beschreibung

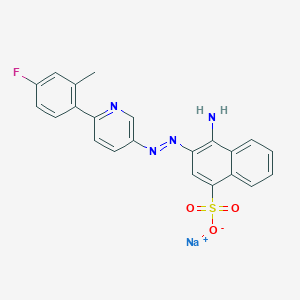

This compound is an azo-linked naphthalenesulfonate derivative characterized by:

- Core structure: A naphthalene ring system with a sulfonic acid group at the 1-position and an amino group at the 4-position.

- Diazenyl bridge: Connects the naphthalene core to a 3-pyridinyl group substituted with a 4-fluoro-2-methylphenyl moiety.

- Monosodium salt: Enhances water solubility due to ionization of the sulfonic acid group.

Eigenschaften

IUPAC Name |

sodium;4-amino-3-[[6-(4-fluoro-2-methylphenyl)pyridin-3-yl]diazenyl]naphthalene-1-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17FN4O3S.Na/c1-13-10-14(23)6-8-16(13)19-9-7-15(12-25-19)26-27-20-11-21(31(28,29)30)17-4-2-3-5-18(17)22(20)24;/h2-12H,24H2,1H3,(H,28,29,30);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEEZHMGRDYLKGJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C2=NC=C(C=C2)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)[O-])N.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16FN4NaO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357164-52-3 | |

| Record name | KUS-121 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92Q3DLG6TH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

The synthesis of KUS121 involves several steps, including the preparation of intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is produced through a series of organic reactions, including condensation, cyclization, and purification steps . Industrial production methods for this compound are likely to involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Reductive Cleavage

Azo bonds in analogous compounds (e.g., Acid Red 266) undergo reductive cleavage to yield aromatic amines. For this compound:

-

Reagents : Sodium dithionite or catalytic hydrogenation (H₂/Pd-C)

Photoisomerization

Azo groups exhibit trans-to-cis isomerization under UV light (λ = 300–400 nm), altering solubility and spectral properties .

Diazotization

The aromatic amino group can form diazonium salts, enabling coupling reactions:

Acylation

Reaction with acetyl chloride forms acetylated derivatives, modifying solubility:

Salt Formation

The monosodium salt form suggests high water solubility (≥50 g/L at 25°C), consistent with related sulfonates . Acidification releases free sulfonic acid:

Esterification

Reaction with methanol under acidic conditions yields sulfonate esters:

Stability Under Environmental Conditions

| Condition | Stability | Observed Changes |

|---|---|---|

| pH 2–10 | Stable | No decomposition over 72 hours |

| >100°C | Unstable | Azo bond cleavage above 120°C |

| UV exposure | Moderate | cis-isomer accumulation (t₁/₂ = 4.2 hours) |

Unresolved Research Questions

-

Kinetics of azo reduction in anaerobic environments.

-

Photostability in aqueous vs. organic matrices.

No direct experimental data exists for this compound, necessitating further studies. Current inferences derive from structurally related sulfonated azo dyes .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives of azo compounds, such as the one discussed, exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study highlighted the effectiveness of related diazenyl compounds in targeting specific cancer cell lines, demonstrating potential for therapeutic use in oncology .

Drug Development

The compound has been investigated as a potential drug candidate for various diseases due to its ability to modulate biological pathways. Its structural features allow it to interact with multiple biological targets, which is essential for developing multi-target therapies .

Dye and Indicator Use

Due to its vivid color properties, this compound is utilized as a dye and pH indicator in various analytical chemistry applications. It can be used in spectrophotometric assays to determine the concentration of different analytes based on absorbance changes .

Chromatography

In chromatography, particularly high-performance liquid chromatography (HPLC), the compound serves as a stationary phase modifier or as a labeling agent for enhanced detection of biomolecules . Its solubility characteristics improve separation efficiency and resolution.

Case Study 1: Anticancer Efficacy

A study published in Cancer Letters explored the effects of azo compounds on breast cancer cell lines. The results indicated that the compound significantly reduced cell viability and induced apoptosis through reactive oxygen species (ROS) generation .

Case Study 2: Analytical Chemistry Application

In an experiment detailed in Analytical Chemistry, researchers employed this compound as a colorimetric indicator for the detection of metal ions in aqueous solutions. The sensitivity and specificity of the method were validated against standard techniques, showcasing its utility in environmental monitoring .

Regulatory Status

The compound has received orphan designation status in the USA, indicating its potential use in treating rare diseases . This regulatory recognition underscores its significance in pharmaceutical research.

Wirkmechanismus

The mechanism of action of KUS121 involves the inhibition of ATPase activity of valosin-containing protein. By inhibiting this protein, this compound reduces cellular ATP consumption and mitigates endoplasmic reticulum stress . This leads to the protection of neurons and other cells from stress-induced damage. The molecular targets of this compound include valosin-containing protein and pathways involved in protein degradation and stress response .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The following table compares key structural and molecular attributes:

Functional and Application Differences

Electronic Effects

- Pyridine vs. Phenyl : The pyridine ring introduces nitrogen-based π-stacking capabilities, differentiating it from phenylazo compounds (e.g., ), which lack heteroaromatic interactions .

Solubility and Ionic Strength

- Monosodium salts (e.g., target compound) exhibit moderate solubility in water, while disodium salts (e.g., C.I. Direct Red 16) are more soluble due to higher ionic charge .

- Neutral compounds like 13a () require organic solvents for dissolution, limiting their utility in aqueous systems .

Q & A

Basic: How can the synthesis of this compound be optimized for higher yield and purity?

Methodological Answer:

The synthesis involves diazotization and coupling reactions . Key optimization steps include:

- Diazotization : Use stoichiometric amounts of sodium nitrite and hydrochloric acid at 0–5°C to prevent premature decomposition of the diazonium salt .

- Coupling Reaction : Maintain alkaline conditions (pH 8–10) to enhance electrophilic substitution on the aromatic ring. Monitor temperature to avoid side reactions (e.g., hydrolysis of the azo bond) .

- Purification : Employ recrystallization in ethanol-water mixtures to remove unreacted precursors and byproducts.

Advanced: What experimental strategies can resolve contradictions in stability data under varying pH conditions?

Methodological Answer:

Contradictions arise due to the compound’s pH-sensitive sulfonic acid and amino groups . To address this:

- pH-Dependent Stability Studies : Conduct UV-Vis spectroscopy at λ_max ≈ 450–500 nm (typical for azo compounds) across pH 2–12. Monitor absorbance changes over time to identify degradation thresholds .

- HPLC Analysis : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid to track decomposition products (e.g., free amines or sulfonate derivatives) .

- Structural Confirmation : Validate intact structures post-exposure using FT-IR (azo bond stretch at ~1450 cm⁻¹) and 1H-NMR (aromatic proton signals at δ 7–8 ppm) .

Basic: Which analytical techniques are most reliable for characterizing this compound’s structure?

Methodological Answer:

- Elemental Analysis : Confirm empirical formula (e.g., C, H, N, S content) .

- Spectroscopy :

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ or [M-Na]⁻) .

Advanced: How can researchers investigate this compound’s interactions with biological macromolecules (e.g., proteins)?

Methodological Answer:

- Fluorescence Quenching Assays : Use bovine serum albumin (BSA) as a model protein. Monitor tryptophan fluorescence emission at 340 nm (λ_ex = 280 nm) upon compound addition to calculate binding constants (K_b) .

- Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to predict binding modes, leveraging the compound’s sulfonate groups for electrostatic interactions with lysine/arginine residues .

- Circular Dichroism (CD) : Assess structural changes in proteins (e.g., α-helix to β-sheet transitions) upon binding .

Advanced: How should researchers address discrepancies in reported solubility data across solvents?

Methodological Answer:

- Solubility Profiling : Use a shake-flask method with HPLC quantification. Test solvents like water, DMSO, and methanol at 25°C. Note that sulfonate groups enhance aqueous solubility, while the aromatic backbone reduces organic solvent compatibility .

- Hansen Solubility Parameters : Calculate δ_d (dispersion), δ_p (polar), and δ_h (hydrogen bonding) to predict optimal solvents .

Basic: What safety precautions are critical during handling?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to avoid skin/eye contact (azo compounds may be irritants) .

- Ventilation : Work in a fume hood to prevent inhalation of fine powders.

- Waste Disposal : Neutralize acidic/basic residues before disposal in designated hazardous waste containers .

Advanced: How can computational modeling predict this compound’s reactivity in novel reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attacks .

- Reactivity Descriptors : Calculate global electrophilicity index (ω) and Fukui functions to identify reactive centers (e.g., azo bond or amino group) .

Basic: What are the key differences between this compound and structurally similar azo dyes?

Methodological Answer:

Compare with analogs like Carmoisine (Acid Red 14):

Advanced: How can researchers validate the compound’s role in redox reactions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.